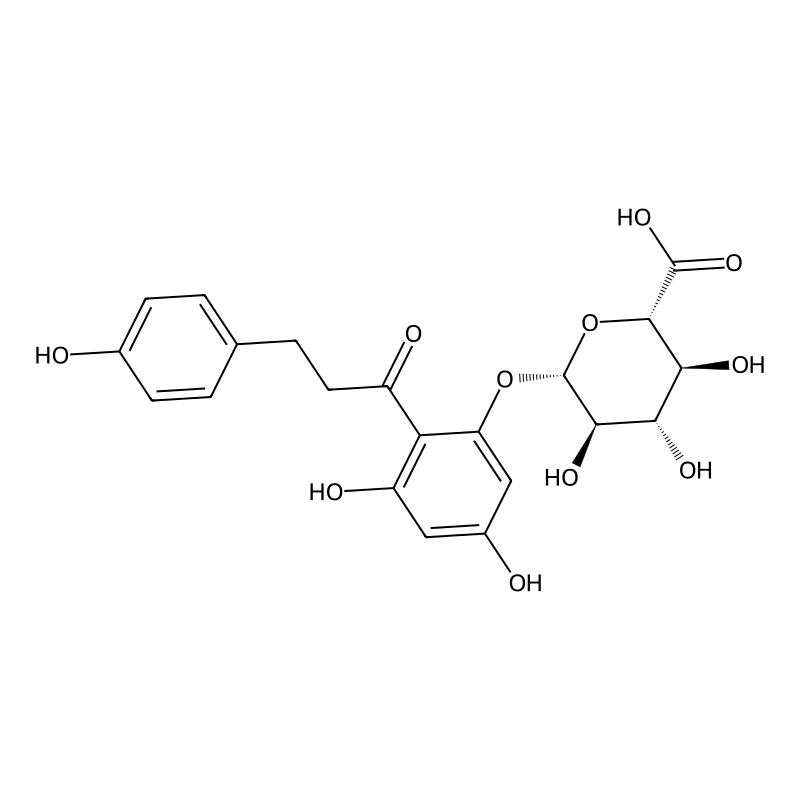Phloretin 2'-O-glucuronide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
Phloretin 2'-O-glucuronide is a glucuronide conjugate of phloretin, a dihydrochalcone found predominantly in apples. This compound is characterized by the addition of a glucuronic acid moiety at the 2' position of the phloretin molecule, which enhances its solubility and bioavailability. The chemical formula for phloretin 2'-O-glucuronide is with a molecular weight of approximately 422.39 g/mol . Phloretin itself is known for its antioxidant properties and potential health benefits, including anti-inflammatory effects and modulation of glucose metabolism.
- Hydrolysis: Under acidic or enzymatic conditions, phloretin 2'-O-glucuronide can be hydrolyzed to release phloretin and glucuronic acid.
- Oxidation: The phenolic hydroxyl groups in phloretin can be oxidized, potentially leading to the formation of quinones or other reactive species.
- Conjugation: It can participate in further conjugation reactions, such as sulfation, leading to metabolites like phloretin O-sulfate .
Phloretin 2'-O-glucuronide exhibits several biological activities, largely attributed to its parent compound, phloretin. These activities include:
- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial for cellular health.
- Anti-inflammatory Effects: Studies suggest that phloretin and its derivatives may inhibit inflammatory pathways, contributing to their potential therapeutic effects against chronic diseases .
- Glucose Metabolism Modulation: Research indicates that phloretin may improve insulin sensitivity and modulate glucose uptake in cells, which can be beneficial for metabolic disorders such as diabetes .
Phloretin 2'-O-glucuronide can be synthesized through various methods:
- Enzymatic Glucuronidation: Using specific enzymes like UDP-glucuronosyltransferases, phloretin can be converted into its glucuronide form. This method is advantageous due to its specificity and mild reaction conditions.
- Chemical Synthesis: Chemical approaches may involve protecting groups to selectively add the glucuronic acid moiety at the desired position on the phloretin structure.
- Extraction from Natural Sources: Phloretin 2'-O-glucuronide can also be isolated from apple extracts where it naturally occurs as a metabolite following ingestion .
Phloretin 2'-O-glucuronide has several applications:
- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
- Cosmetics: Its skin-lightening and anti-aging properties make it a candidate for inclusion in cosmetic formulations .
- Pharmaceuticals: Research into its metabolic effects positions it as a potential therapeutic agent for managing diabetes and other metabolic disorders.
Studies on phloretin 2'-O-glucuronide have highlighted its interactions with various biological systems:
- Metabolism Variability: Research indicates significant inter-individual variability in the metabolism of phloretin, influenced by factors such as gut microbiota composition and dietary habits. Some individuals may predominantly excrete phloretin O-glucuronide following apple consumption .
- Synergistic Effects: When combined with other polyphenols or dietary components, phloretin 2'-O-glucuronide may exhibit enhanced biological effects due to synergistic interactions.
Phloretin 2'-O-glucuronide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Phloridzin (Phloretin 2'-O-glucoside) | Contains a glucose moiety instead of glucuronic acid | More stable in gastrointestinal conditions; higher bioavailability |
| Quercetin 3-O-glucoside | Flavonoid glycoside with a glucose moiety at position 3 | Known for strong antioxidant properties; different metabolic pathways |
| Kaempferol 3-O-rutinoside | Contains a rutinoside (rutin) moiety | Exhibits strong anti-inflammatory effects; distinct pharmacokinetics |
| Rutin (Quercetin 3-O-rutinoside) | A flavonoid glycoside with a rhamnose sugar | Known for cardiovascular benefits; different absorption characteristics |
Phloretin 2'-O-glucuronide stands out due to its specific metabolic pathway relating to apple consumption and its unique combination of antioxidant and glucose-modulating properties. Its distinct glucuronic acid conjugation enhances solubility and bioactivity compared to other similar compounds.








